An In-depth Technical Guide to 1,3-Benzenedisulfonyl Chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1,3-Benzenedisulfonyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzenedisulfonyl chloride, a bifunctional aromatic sulfonyl chloride, is a pivotal reagent in modern organic synthesis. Its unique molecular architecture, featuring two reactive sulfonyl chloride moieties on a central benzene ring, allows for the construction of complex molecules, making it an invaluable tool in the development of pharmaceuticals, advanced polymers, and other specialty chemicals. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1,3-benzenedisulfonyl chloride, offering insights for its effective utilization in a research and development setting.
Physicochemical Properties
1,3-Benzenedisulfonyl chloride is a colorless to light brown crystalline solid at room temperature.[1][2] It is characterized by its sensitivity to moisture and its solubility in various organic solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄Cl₂O₄S₂ | [1] |
| Molecular Weight | 275.13 g/mol | [1] |
| Melting Point | 57-60 °C (lit.) | [3] |
| Boiling Point | 145 °C / 1 mmHg | [2] |
| Appearance | Off-White to Light Brown Solid | [2] |
| Solubility | Soluble in DMSO, methanol, dichloromethane. Reacts with water. | [2][3] |
| Sensitivity | Moisture Sensitive | [3] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the identification and purity assessment of 1,3-benzenedisulfonyl chloride.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,3-benzenedisulfonyl chloride in CDCl₃ typically exhibits three distinct signals in the aromatic region, corresponding to the three types of protons on the benzene ring.
-
δ ~8.69 ppm (t, 1H): This triplet corresponds to the proton at the C2 position, situated between the two sulfonyl chloride groups.
-
δ ~8.43 ppm (dd, 2H): This doublet of doublets is assigned to the protons at the C4 and C6 positions.
-
δ ~7.99 ppm (t, 1H): This triplet is attributed to the proton at the C5 position.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the structure, showing characteristic shifts for the aromatic carbons. Key signals are expected in the range of 125-150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 1,3-benzenedisulfonyl chloride is characterized by strong absorption bands indicative of the sulfonyl chloride functional groups. Key vibrational frequencies include:
-
~1380 cm⁻¹ and ~1180 cm⁻¹: These strong bands are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride groups, respectively.
-
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of 1,3-benzenedisulfonyl chloride would be expected to show a molecular ion peak (M⁺) at m/z 274, with characteristic isotopic peaks for the two chlorine atoms. Fragmentation would likely involve the loss of SO₂Cl, SO₂, and Cl radicals.
Synthesis of 1,3-Benzenedisulfonyl Chloride
A common and reliable method for the laboratory-scale synthesis of 1,3-benzenedisulfonyl chloride involves the chlorination of the corresponding benzene-1,3-disulfonic acid or its salt.[4]
Experimental Protocol: Chlorination of Benzene-1,3-disulfonic Acid
This protocol outlines the synthesis of 1,3-benzenedisulfonyl chloride from benzene-1,3-disulfonic acid using thionyl chloride as the chlorinating agent.
Materials:
-
Benzene-1,3-disulfonic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Hexane
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzene-1,3-disulfonic acid in anhydrous toluene.
-
Add a catalytic amount of DMF to the suspension.
-
Slowly add an excess of thionyl chloride to the stirred suspension at room temperature. The addition should be done in a well-ventilated fume hood.
-
After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The crude 1,3-benzenedisulfonyl chloride is then purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexane.
-
Filter the purified crystals, wash with cold hexane, and dry under vacuum.
Safety Precautions: Thionyl chloride is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, and a lab coat) must be worn. The reaction evolves toxic gases (HCl and SO₂) which must be neutralized in a scrubber containing a basic solution (e.g., NaOH).
Chemical Reactivity and Reaction Mechanisms
The two sulfonyl chloride groups in 1,3-benzenedisulfonyl chloride are highly electrophilic and readily undergo nucleophilic substitution reactions. This dual reactivity is the cornerstone of its utility in synthesis.
Reaction with Nucleophiles: A Mechanistic Overview
The reaction of 1,3-benzenedisulfonyl chloride with nucleophiles, such as amines, proceeds through a nucleophilic acyl substitution-type mechanism at the sulfur atom.
Caption: General mechanism of nucleophilic substitution on a sulfonyl chloride.
Synthesis of Bis-sulfonamides
A primary application of 1,3-benzenedisulfonyl chloride is the synthesis of bis-sulfonamides by reacting it with two equivalents of a primary or secondary amine.[5] These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of N,N'-diethyl-1,3-benzenedisulfonamide
This protocol details the synthesis of a bis-sulfonamide from 1,3-benzenedisulfonyl chloride and ethylamine.
Materials:
-
1,3-Benzenedisulfonyl chloride
-
Ethylamine (as a solution in a suitable solvent like THF or as a gas)
-
Triethylamine (Et₃N) or pyridine as a base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1,3-benzenedisulfonyl chloride in anhydrous DCM in a round-bottom flask and cool the solution in an ice bath.
-
Add triethylamine (2.2 equivalents) to the solution.
-
Slowly add a solution of ethylamine (2.1 equivalents) in DCM to the cooled reaction mixture with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N,N'-diethyl-1,3-benzenedisulfonamide by recrystallization or column chromatography.
Applications in Research and Development
The versatile reactivity of 1,3-benzenedisulfonyl chloride has led to its use in a wide range of applications.
Pharmaceutical and Medicinal Chemistry
1,3-Benzenedisulfonyl chloride is a key building block for the synthesis of various biologically active compounds.[3][6] The sulfonamide linkage is a common pharmacophore found in many drugs, and the bifunctional nature of this reagent allows for the creation of molecules with diverse structures and properties, including potential enzyme inhibitors and receptor antagonists.[7][8][9]
Polymer Chemistry
As a bifunctional monomer, 1,3-benzenedisulfonyl chloride is used in the synthesis of polysulfonamides through polycondensation reactions with diamines.[10] These polymers can exhibit high thermal stability and specific mechanical properties, making them suitable for applications as high-performance materials and membranes. It can also act as a cross-linking agent to modify the properties of existing polymers.[11][12]
Caption: Formation of polysulfonamide from 1,3-benzenedisulfonyl chloride.
Safety, Handling, and Storage
1,3-Benzenedisulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
-
Handling: Always handle in a well-ventilated fume hood.[13][14] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[15][16] Avoid inhalation of dust and contact with skin and eyes.[13] In case of a spill, do not use water to clean it up, as it reacts violently. Use an inert absorbent material.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, bases, and oxidizing agents.[3]
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
1,3-Benzenedisulfonyl chloride is a highly valuable and versatile reagent in organic synthesis. Its bifunctional nature allows for the efficient construction of a wide array of complex molecules, from biologically active compounds to high-performance polymers. A thorough understanding of its chemical properties, reactivity, and proper handling procedures is essential for its safe and effective use in the laboratory. This guide provides a foundational understanding to aid researchers and scientists in leveraging the full potential of this important synthetic building block.
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